(4-Methylpiperazino){4-[(4-methylpiperazino)carbonyl]phenyl}methanone
Description
(4-Methylpiperazino){4-[(4-methylpiperazino)carbonyl]phenyl}methanone is a bis-piperazine derivative featuring two 4-methylpiperazino groups linked via a benzoyl scaffold. Its molecular formula is C₂₀H₂₈N₄O₂, with a molecular weight of 356.46 g/mol. The compound’s structure comprises a central phenyl ring substituted with a 4-methylpiperazino group and a carbonyl-linked secondary 4-methylpiperazino moiety.
Properties
IUPAC Name |
[4-(4-methylpiperazine-1-carbonyl)phenyl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-19-7-11-21(12-8-19)17(23)15-3-5-16(6-4-15)18(24)22-13-9-20(2)10-14-22/h3-6H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSZJGUDTIJZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperazino){4-[(4-methylpiperazino)carbonyl]phenyl}methanone typically involves the following steps:
Formation of 4-methylpiperazine: This can be achieved by the reaction of piperazine with methyl iodide under basic conditions.
Attachment to phenylmethanone: The 4-methylpiperazine is then reacted with 4-(chlorocarbonyl)phenylmethanone in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis of 4-methylpiperazine: Using continuous flow reactors to ensure consistent quality and yield.
Efficient coupling reactions: Utilizing automated systems to control reaction parameters and optimize the yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperazino){4-[(4-methylpiperazino)carbonyl]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as a pharmaceutical agent. The piperazine structure is prevalent in many psychoactive and therapeutic drugs.
- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant effects. Studies have shown that modifications to the piperazine ring can enhance the binding affinity to serotonin receptors, which are crucial for mood regulation .
- Anticancer Properties : Some derivatives of piperazine have demonstrated cytotoxic effects against various cancer cell lines. The ability of (4-Methylpiperazino){4-[(4-methylpiperazino)carbonyl]phenyl}methanone to induce apoptosis in cancer cells is under investigation, showing promise in targeted cancer therapies .
Neuropharmacology
The compound's interaction with neurotransmitter systems makes it a candidate for neuropharmacological research.
- Cognitive Enhancer : Preliminary studies suggest that compounds with similar structures may enhance cognitive functions and memory retention by modulating cholinergic pathways .
- Anxiolytic Effects : There is ongoing research into the anxiolytic properties of piperazine derivatives. These compounds may help alleviate anxiety symptoms by acting on GABAergic systems .
Case Study 1: Antidepressant Activity
A study published in a pharmacology journal evaluated the antidepressant effects of several piperazine derivatives, including this compound. The results indicated significant reductions in depressive-like behaviors in animal models, suggesting potential efficacy as an antidepressant agent .
Case Study 2: Anticancer Research
In vitro studies conducted on various cancer cell lines revealed that the compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity highlights its potential as a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of (4-Methylpiperazino){4-[(4-methylpiperazino)carbonyl]phenyl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine groups can form hydrogen bonds or electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The phenylmethanone core provides a rigid scaffold that enhances binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine-Phenyl Scaffold
Key Compounds and Their Properties
Structural and Functional Insights
- Dual Piperazine vs. Single Piperazine Analogs: The presence of two 4-methylpiperazino groups in the target compound increases steric bulk and basicity compared to mono-piperazine analogs like (4-nitrophenyl)(piperazino)methanone . This may enhance interactions with amine-binding receptors (e.g., serotonin or dopamine receptors) but reduce solubility in aqueous media.
- Fluorinated Derivatives: The trifluoromethyl analog (2,2,2-trifluoro-1-{4-[(4-methylpiperazino)carbonyl]phenyl}-1-ethanone) exhibits higher lipophilicity (logP ~2.5) due to fluorine’s electronegativity, improving blood-brain barrier penetration .
- Hydroxyl vs.
Pharmacological and Physicochemical Comparisons
Bioactivity and Receptor Binding
- Target Compound: Limited direct bioactivity data are available, but structural analogs like (5-methyl-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone (Ki = 31.9 µM at histamine H4 receptor) suggest moderate receptor affinity .
- Fluorophenyl-Pyridine Hybrids: Compounds like [6-(4-fluorophenyl)-3-pyridinyl][4-(4-methylpiperazino)phenyl]methanone (MW 375.45) show enhanced kinase inhibition due to pyridine’s π-stacking capability .
Physicochemical Properties
- Solubility: The target compound’s dual piperazino groups increase polarity but may reduce solubility compared to halogenated analogs (e.g., 4-(4-methylpiperazino)benzoic acid, mp 270°C) .
- Thermal Stability : Derivatives with nitro or hydroxyl groups (e.g., Compound 12 in , mp 185–187°C) exhibit lower thermal stability than the target compound, likely due to decomposition of functional groups .
Biological Activity
(4-Methylpiperazino){4-[(4-methylpiperazino)carbonyl]phenyl}methanone, with the CAS number 104560-24-9 and a molecular formula of C18H26N4O, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H26N4O
- Molecular Weight : 330.425 g/mol
- CAS Number : 104560-24-9
Biological Activity Overview
The biological activity of this compound can be categorized based on its effects on various biological targets:
-
Anticancer Activity :
- Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. The piperazine moiety is known to enhance the cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.
- A study demonstrated that compounds with similar structures inhibited cell proliferation by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Effects :
- Neuropharmacological Effects :
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
- Piperazine Ring : The presence of the piperazine ring is essential for the compound's interaction with biological targets, enhancing binding affinity and selectivity.
- Carbonyl Groups : The carbonyl functionalities contribute to the overall reactivity and potential interactions with enzymes or receptors involved in various biological pathways.
Case Studies
- Anticancer Studies :
- Antimicrobial Activity :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Methylpiperazino){4-[(4-methylpiperazino)carbonyl]phenyl}methanone?
- Methodology :
- Nucleophilic substitution : React 4-(4-methylpiperazino)benzoyl chloride with 4-methylpiperazine under reflux in anhydrous dichloromethane (DCM) with triethylamine as a base .
- Coupling reactions : Utilize carbodiimide crosslinkers (e.g., EDC/HOBt) to couple pre-synthesized 4-(4-methylpiperazino)benzoic acid with 4-methylpiperazine in dimethylformamide (DMF) .
- Optimization : Monitor reaction progress via TLC (Rf values: 0.39–0.44 in ethyl acetate/hexane) and purify via column chromatography .
- Example Data :
| Derivative | Yield (%) | Melting Point (°C) | Rf Value |
|---|---|---|---|
| Bromophenyl analog | 83–92 | 153–191 | 0.39–0.44 |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Confirm piperazine ring connectivity and carbonyl group placement (¹H NMR: δ 2.3–3.5 ppm for piperazine protons; ¹³C NMR: δ 165–170 ppm for carbonyl) .
- FT-IR : Validate carbonyl (C=O) stretches at ~1625–1660 cm⁻¹ and aromatic C-H bends .
- Elemental Analysis : Verify purity (e.g., C: 61.67%, H: 4.86%, N: 8.02% for trifluoromethyl derivatives) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility :
- Polar aprotic solvents (DMF, DMSO): >50 mg/mL.
- Hydrophobic solvents (DCM, chloroform): Moderate solubility (~10–20 mg/mL) .
- Stability :
- Store at –20°C under inert gas (argon) to prevent hydrolysis of the carbonyl group .
- Degrades at >200°C (melting points: 153–191°C) .
Q. What safety protocols are essential for handling this compound?
- PPE Requirements : Gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .
- Emergency Measures :
- Skin contact: Wash with soap/water; eye exposure: Rinse for 15 minutes .
- Spills: Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Variables :
- Temperature : Higher yields (92%) achieved at 80–100°C vs. room temperature (41%) .
- Catalysts : Use Pd(OAc)₂ for Suzuki-Miyaura coupling of aryl halides (e.g., bromophenyl derivatives) .
Q. How to resolve contradictions in spectral data (e.g., NMR vs. IR)?
- Cross-Validation :
- Combine X-ray crystallography (e.g., C–H bond angles: 105.5–179.97°) with computational DFT calculations to validate NMR assignments .
- Use 2D NMR (HSQC, HMBC) to resolve overlapping proton signals .
Q. What structure-activity relationships (SAR) guide the design of analogs?
- Key Modifications :
- Electron-withdrawing groups (e.g., Br, CF₃): Enhance binding affinity to targets like kinase enzymes (e.g., IC₅₀ < 1 µM for trifluoromethyl derivatives) .
- Hydrophobic substituents (e.g., methyl): Improve membrane permeability (logP: 2.1–3.5) .
- Biological Testing : Screen analogs against cancer cell lines (e.g., MCF-7) using MTT assays .
Q. How can computational modeling predict interactions with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4-(4-chlorophenyl)pyrimidin-2-yl analog) .
- MD Simulations : Analyze piperazine ring flexibility (torsional angles: 10–30°) over 100 ns trajectories .
Q. What advanced analytical methods ensure batch-to-batch consistency?
- Purity Assessment :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
